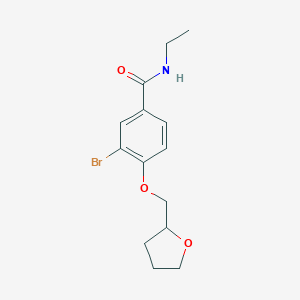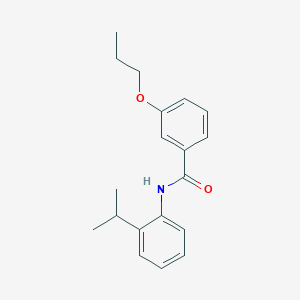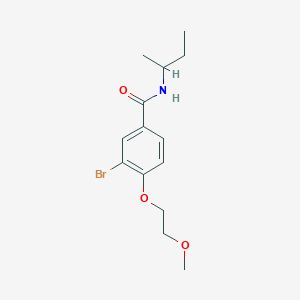![molecular formula C14H19N3O2 B268684 3-[(Cyclohexylcarbamoyl)amino]benzamide](/img/structure/B268684.png)
3-[(Cyclohexylcarbamoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Cyclohexylcarbamoyl)amino]benzamide, also known as CCAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCAB is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments to study its biochemical and physiological effects.
作用机制
The exact mechanism of action of 3-[(Cyclohexylcarbamoyl)amino]benzamide is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. By inhibiting PARP, 3-[(Cyclohexylcarbamoyl)amino]benzamide can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(Cyclohexylcarbamoyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. In drug discovery, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been used as a lead compound to develop new drugs that target specific proteins or enzymes. In neuroscience, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been studied for its potential to modulate neurotransmitter receptors and improve cognitive function.
实验室实验的优点和局限性
One of the main advantages of 3-[(Cyclohexylcarbamoyl)amino]benzamide for laboratory experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. Additionally, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been extensively studied and has a well-established synthesis method, which makes it readily available for researchers. However, one of the limitations of 3-[(Cyclohexylcarbamoyl)amino]benzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-[(Cyclohexylcarbamoyl)amino]benzamide. One potential area of focus is the development of new drugs that target specific proteins or enzymes that are inhibited by 3-[(Cyclohexylcarbamoyl)amino]benzamide. Another area of focus is the study of 3-[(Cyclohexylcarbamoyl)amino]benzamide's potential applications in neuroscience, particularly for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-[(Cyclohexylcarbamoyl)amino]benzamide and its potential applications in cancer research.
合成方法
The synthesis of 3-[(Cyclohexylcarbamoyl)amino]benzamide involves the reaction of 3-aminobenzamide with cyclohexyl isocyanate in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography.
科学研究应用
3-[(Cyclohexylcarbamoyl)amino]benzamide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In drug discovery, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been used as a lead compound to develop new drugs that target specific proteins or enzymes. In neuroscience, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been studied for its potential to modulate neurotransmitter receptors and improve cognitive function.
属性
产品名称 |
3-[(Cyclohexylcarbamoyl)amino]benzamide |
|---|---|
分子式 |
C14H19N3O2 |
分子量 |
261.32 g/mol |
IUPAC 名称 |
3-(cyclohexylcarbamoylamino)benzamide |
InChI |
InChI=1S/C14H19N3O2/c15-13(18)10-5-4-8-12(9-10)17-14(19)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,15,18)(H2,16,17,19) |
InChI 键 |
IGYSHDIOFMKBGC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)N |
规范 SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)

![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)


![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)

